molecular formula C10H14O B144439 Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI) CAS No. 136577-69-0

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)

Cat. No. B144439
M. Wt: 150.22 g/mol
InChI Key: QOZQBVVQOKPJLC-KXUCPTDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI) is not fully understood. However, it is believed to interact with specific enzymes and receptors in the body, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI) has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, as well as potential anti-cancer activity. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI) in lab experiments is its unique properties, which make it a useful starting material for the synthesis of other compounds. However, one limitation is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI). One potential direction is the development of new synthetic methods for the compound, which may lead to more cost-effective production. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various scientific fields.
In conclusion, Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI) has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.

Synthesis Methods

The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI) involves several steps. The starting materials are 2-ethylcyclopentanone and formaldehyde, which undergo a condensation reaction to form the intermediate. This intermediate is then subjected to a series of reactions, including oxidation and reduction, to yield the final product.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI) has been extensively studied for its potential applications in various scientific fields. It has been used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals. Additionally, it has been studied for its potential use as a chiral building block in organic synthesis.

properties

CAS RN

136577-69-0

Product Name

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(1R,2S,4R)-2-ethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde

InChI

InChI=1S/C10H14O/c1-2-10(7-11)6-8-3-4-9(10)5-8/h3-4,7-9H,2,5-6H2,1H3/t8-,9+,10-/m1/s1

InChI Key

QOZQBVVQOKPJLC-KXUCPTDWSA-N

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@H]1C=C2)C=O

SMILES

CCC1(CC2CC1C=C2)C=O

Canonical SMILES

CCC1(CC2CC1C=C2)C=O

Origin of Product

United States

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